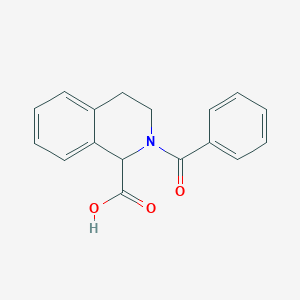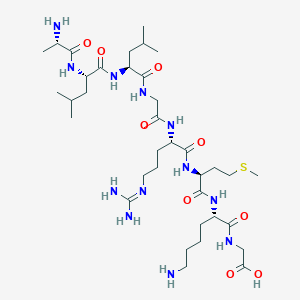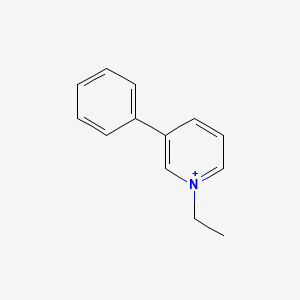
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring and a carboxylic acid group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoyl derivatives.
Substitution: Esters or amides of the original compound.
科学的研究の応用
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Similar Compounds:
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the benzoyl group, making it less hydrophobic and potentially altering its biological activity.
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Differing position of the carboxylic acid group can lead to different reactivity and biological properties.
Uniqueness: this compound is unique due to the specific positioning of the benzoyl and carboxylic acid groups, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
特性
| 132589-64-1 | |
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(13-7-2-1-3-8-13)18-11-10-12-6-4-5-9-14(12)15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) |
InChIキー |
YESXYEZBVICBRJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)


